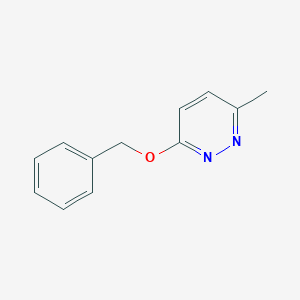

3-(Benzyloxy)-6-methylpyridazine

Descripción general

Descripción

Ifenprodil (tartrato) es un derivado de la piperidina conocido por sus capacidades de bloqueo del receptor α-adrenérgico y su papel como vasodilatador . Es un antagonista del receptor N-metil-D-aspartato (NMDA) que se dirige selectivamente a los receptores que contienen la subunidad NR2B . Este compuesto se ha comercializado en algunos países, como Japón y Francia, bajo nombres comerciales como Cerocral, Dilvax y Vadilex .

Métodos De Preparación

La preparación de Ifenprodil (tartrato) implica una reacción de condensación entre 2-amino-1-(4-hidroxifenil)propanol y 1,5-dihalógeno-3-bencilpentano, seguida de salificación con ácido tartárico . Este método destaca por su alta selectividad química y rentabilidad, lo que mejora significativamente la calidad del producto final .

Análisis De Reacciones Químicas

Ifenprodil (tartrato) experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción típicamente implica el uso de agentes oxidantes para convertir los grupos hidroxilo en grupos carbonilo.

Reducción: Las reacciones de reducción se pueden utilizar para convertir los grupos carbonilo de nuevo en grupos hidroxilo.

Sustitución: Esto implica reemplazar un grupo funcional por otro, a menudo utilizando reactivos como halógenos o agentes alquilantes.

Los reactivos y condiciones comunes para estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y agentes alquilantes como el yoduro de metilo. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Ifenprodil (tartrato) tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza para estudiar las propiedades y la regulación de los subtipos de receptores NMDA.

Medicina: Ifenprodil (tartrato) ha demostrado potencial en el tratamiento de afecciones como la fibrosis pulmonar idiopática y la COVID-19.

Industria: Se utiliza en la producción de productos farmacéuticos debido a sus propiedades vasodilatadoras.

Mecanismo De Acción

Ifenprodil (tartrato) ejerce sus efectos al inhibir los receptores NMDA, específicamente aquellos que contienen la subunidad GluN2B . Se une fuertemente en la interfaz intersubunidad de los dominios N-terminales adyacentes de GluN1 y GluN2B, actuando como un antagonista no competitivo . Además, interactúa con los receptores adrenérgicos alfa1, serotonina y sigma .

Comparación Con Compuestos Similares

Ifenprodil (tartrato) es único en su inhibición selectiva de los receptores NMDA que contienen la subunidad GluN2B . Compuestos similares incluyen:

Ketamina: Otro antagonista del receptor NMDA, pero carece de la selectividad para la subunidad GluN2B.

Memantina: También un antagonista del receptor NMDA, pero se dirige a diferentes subunidades y tiene diferentes aplicaciones clínicas.

Dextrometorfano: Un antagonista del receptor NMDA utilizado principalmente como antitusivo.

Actividad Biológica

3-(Benzyloxy)-6-methylpyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- CAS Number : 6958-54-9

- Molecular Formula : C11H12N2O

- Molecular Weight : 188.23 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to modulate various signaling pathways that are crucial for cellular processes.

Target Interactions

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : It may bind to specific receptors, influencing downstream signaling cascades that affect cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown its efficacy against:

- Mycobacterium tuberculosis : Demonstrated significant inhibitory activity with minimum inhibitory concentrations (MIC) in the low micromolar range.

- Staphylococcus aureus : Effective against both methicillin-sensitive and resistant strains.

Anticancer Properties

The compound has been evaluated for its anticancer potential:

- Mechanism : Induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Case Studies : In a recent study, treatment with this compound resulted in reduced tumor growth in xenograft models of breast cancer.

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties:

- Cytokine Modulation : Reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Animal Models : In rodent models of inflammation, the compound significantly decreased edema and leukocyte infiltration.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

- Absorption : Rapid absorption post-administration with peak plasma concentrations achieved within 1 hour.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, leading to several metabolites with varying biological activities.

Toxicology

Toxicological assessments indicate a favorable safety profile:

- Acute Toxicity Studies : No significant adverse effects were observed at therapeutic doses in animal models.

- Long-term Studies : Chronic administration did not lead to any observable toxic effects on major organs.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 2-Methylpyridazine | Moderate | Low | Moderate |

| 4-Benzyloxy-pyridine | Low | High | Low |

Propiedades

IUPAC Name |

3-methyl-6-phenylmethoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-10-7-8-12(14-13-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZFXIGWMRGKRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289827 | |

| Record name | 3-(benzyloxy)-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6958-54-9 | |

| Record name | 6958-54-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(benzyloxy)-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.